1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H5Cl2NO It is characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 4 and 5, and an ethanone group at position 2
Preparation Methods
The synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of pyrrole derivatives followed by acylation. One common method involves the reaction of 4,5-dichloropyrrole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar compounds to 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone include:
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone: This compound has an additional chlorine atom on the ethanone group, which may alter its reactivity and applications.
1-(4,5-Dichloro-1H-pyrrol-2-yl)propanone: This compound has a propanone group instead of an ethanone group, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and an ethanone group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1254110-85-4 |
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Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
178.01 g/mol |
IUPAC Name |
1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H5Cl2NO/c1-3(10)5-2-4(7)6(8)9-5/h2,9H,1H3 |
InChI Key |
QFUQUALBSJJVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N1)Cl)Cl |
Origin of Product |
United States |
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